![molecular formula C15H11F3N2O2 B13052470 (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)
(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethoxy group in the phenyl ring enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using a trifluoromethoxy-containing reagent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogenating agents and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to target proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.
Trifluoromethoxy-Containing Compounds: Compounds with the trifluoromethoxy group in different positions or attached to different cores.
Uniqueness
The uniqueness of (2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine lies in the combination of the benzoxazole core and the trifluoromethoxy group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C15H11F3N2O2 |
|---|---|
Molekulargewicht |
308.25 g/mol |
IUPAC-Name |
[2-[4-(trifluoromethoxy)phenyl]-1,3-benzoxazol-5-yl]methanamine |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)22-11-4-2-10(3-5-11)14-20-12-7-9(8-19)1-6-13(12)21-14/h1-7H,8,19H2 |
InChI-Schlüssel |
OTBNQZDUSXFMMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CN)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


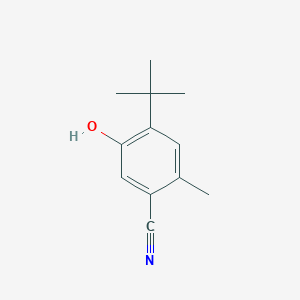
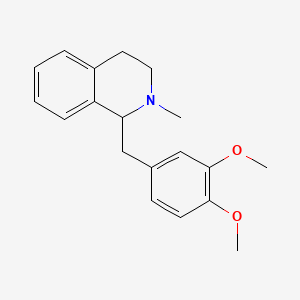
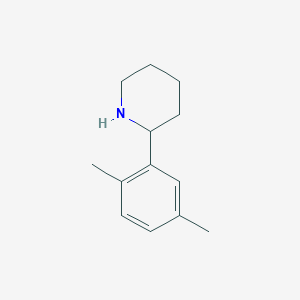
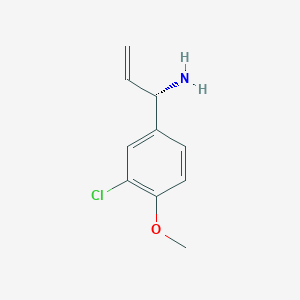
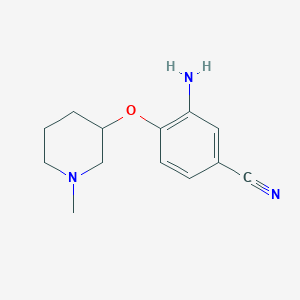








![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
